molecular formula C17H20N2O4 B5416967 2-methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

2-methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B5416967
M. Wt: 316.35 g/mol
InChI Key: MCSWIEGTYVTFBG-CMDGGOBGSA-N
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Description

2-methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.14230712 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic compound belonging to the dihydropyrimidinone class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the methoxyethyl and phenylvinyl substituents, contribute to its solubility and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4, with a molecular weight of approximately 316.35 g/mol. It is characterized by a pyrimidine ring that is integral to its biological activity.

Key Structural Features

FeatureDescription
Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
Functional Groups Methoxyethyl group, phenylvinyl group
Pyrimidine Derivative Dihydropyrimidinone

Synthesis

The synthesis of this compound is primarily achieved through the Biginelli reaction , a well-established one-pot multi-component condensation involving an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This method is favored for its efficiency and high yield in producing pyrimidine derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds in the tetrahydropyrimidine class exhibit significant antibacterial properties. The presence of the phenylvinyl group may enhance interactions with bacterial targets.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity by inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Similar compounds have demonstrated neuroprotective properties by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells. The potential for this compound to act on similar pathways warrants further investigation.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve interactions with various molecular targets associated with inflammation and cancer pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 6-Methyl-2-Oxo-4-(Phenyl)-1,2,3,4-Tetrahydropyrimidine-5-CarboxylateC14H16N2O3Lacks methoxyethyl group; different pharmacological profile
Methyl 6-Methyl-2-Oxo-4-(Phenyl)-1,2,3,4-TetrahydropyrimidineC13H14N2O3Methyl instead of ethyl; altered activity
6-Methyl-2-Thioxo-4-(Phenyl)-1,2,3,4-TetrahydropyrimidineC13H14N2OSContains sulfur; different reactivity

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of several tetrahydropyrimidines against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Research : In vitro studies demonstrated that compounds like this compound could reduce neuronal cell death induced by oxidative stress.
  • Anticancer Investigations : Preliminary results from cell line studies suggest that this compound may inhibit proliferation in various cancer cell lines through modulation of apoptosis-related pathways.

Properties

IUPAC Name

2-methoxyethyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12-15(16(20)23-11-10-22-2)14(19-17(21)18-12)9-8-13-6-4-3-5-7-13/h3-9,14H,10-11H2,1-2H3,(H2,18,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWIEGTYVTFBG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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